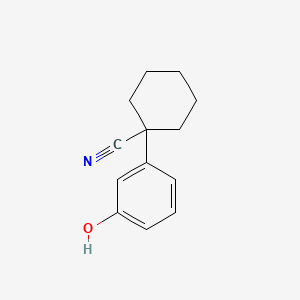
1-(3-Hydroxyphenyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C13H15NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile consists of 13 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
Photocyclization and Photochemistry
- Studies have examined the photocyclization and photochemistry of compounds structurally similar to 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile, indicating a potential application in photochemical processes and the study of photoisomerization mechanisms (Bortolus et al., 2004), (Bandini et al., 2005).
Enzyme Inhibition
- Some derivatives have been identified as potent inhibitors of specific enzymes like 4-hydroxyphenylpyruvate dioxygenase, indicating the potential for the development of therapeutic agents or agricultural chemicals (Lin et al., 2000), (Lin et al., 2002).
Crystallographic Analysis and Molecular Docking
- The crystallographic analysis of compounds with a similar structure can provide valuable insights into their molecular properties, such as bond lengths, angles, and intermolecular interactions, and may have implications for material science and molecular design (Parsania et al., 2016), (Kokila et al., 2017).
Catalytic Oxidation Processes
- Some derivatives have shown to be effective in catalyzing the oxidation of hydrocarbons and alcohols, suggesting applications in industrial processes and chemical synthesis (Shul’pin et al., 2013), (Palion-Gazda et al., 2021).
Propriétés
IUPAC Name |
1-(3-hydroxyphenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-10-13(7-2-1-3-8-13)11-5-4-6-12(15)9-11/h4-6,9,15H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTUETIJAQWPHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676473 |
Source


|
| Record name | 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)cyclohexanecarbonitrile | |
CAS RN |
1263285-86-4 |
Source


|
| Record name | 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

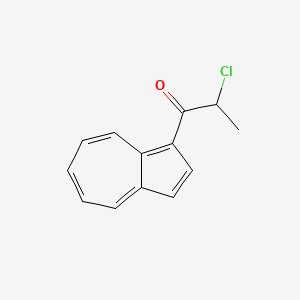
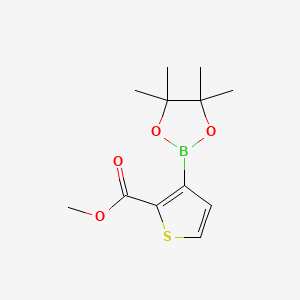
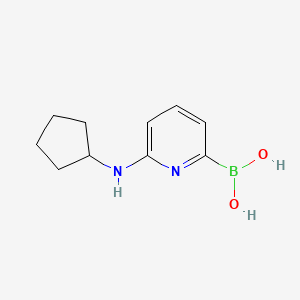
![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)
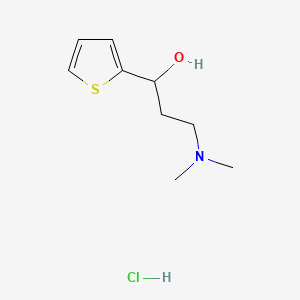
![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
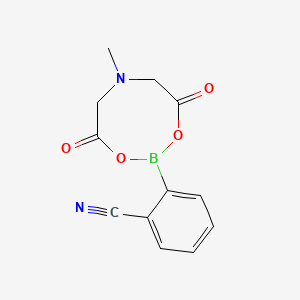
![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)
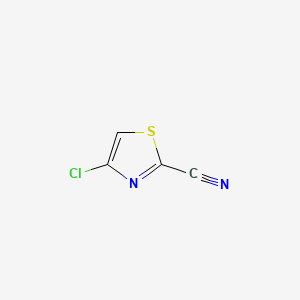
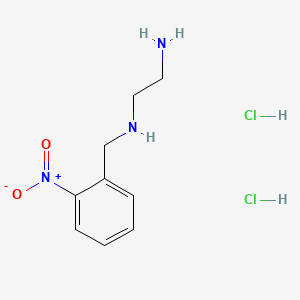



![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)